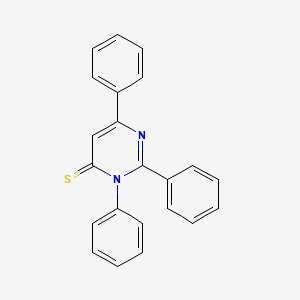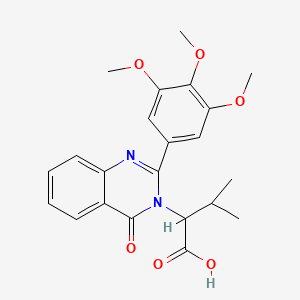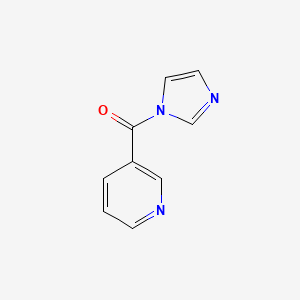
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that features an anthracene moiety attached to a triazole ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while the triazole ring is a five-membered ring containing three nitrogen atoms. This combination makes the compound of interest in various fields, including materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety can be functionalized through various reactions, such as Friedel-Crafts acylation or halogenation, to introduce reactive groups that can further react with triazole precursors.
Cyclization to Form the Triazole Ring: The functionalized anthracene derivative is then reacted with hydrazine derivatives and carbonyl compounds under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学研究应用
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:
In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.
In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core but differ in their functional groups and applications.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its various substituted forms are similar in structure but may have different properties and uses.
Uniqueness
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the combination of the photophysical properties of anthracene and the chemical versatility of the triazole ring. This makes it particularly valuable in the development of advanced materials and electronic devices .
属性
CAS 编号 |
139333-09-8 |
|---|---|
分子式 |
C16H9N3O2 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
4-anthracen-1-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI 键 |
SGZFIGNAMBKNNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)







![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)


![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)


